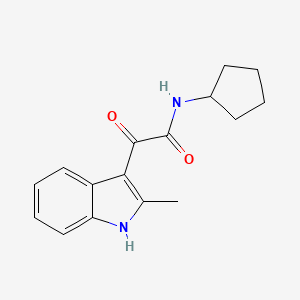

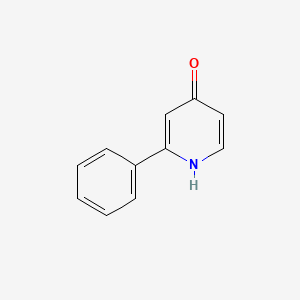

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as CPI-0610, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the benzamide class of compounds that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.

科学的研究の応用

Synthesis and Biological Evaluation

- Indol-3-yl-oxoacetamides, including compounds similar to N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized for evaluating their potential as cannabinoid receptor type 2 ligands. One derivative demonstrated potent and selective properties with significant affinity to the CB2 receptor (Moldovan et al., 2017).

Synthesis and Local Anesthetic Activity

- Research has been conducted on synthesizing ortho-(cyclopentenyl)- and ortho-(cyclopentyl)-aniline derivatives, revealing their local anesthetic and analgesic properties. This includes compounds structurally related to this compound (Gataullin et al., 2001).

Synthesis and Antimicrobial Activity

- A study on the synthesis and reactions of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives, which are chemically related to the compound , demonstrated that these compounds have potential antimicrobial properties and enzyme activity at the GST and GSH levels (Attaby et al., 2007).

Cyclin D1/CDK4 Inhibition

- Indolocarbazoles, including compounds similar to this compound, have been synthesized and found to inhibit cyclin D1/CDK4, a target in cancer research. These compounds have shown potential as anticancer agents (Faul et al., 2004).

Anticancer Activity and EGFR Inhibition

- New Indole-Based 1,3,4-Oxadiazoles have been synthesized, exhibiting significant anticancer activity against various human cancer cell lines. These compounds, structurally similar to the compound of interest, were also evaluated as EGFR and COX-2 inhibitors (Sever et al., 2020).

Synthesis and Antiplasmodial Properties

- N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, structurally related to this compound, were synthesized and evaluated for their in vitro antimalarial properties against Plasmodium falciparum. The study highlights the potential therapeutic applications of these compounds in malaria treatment (Mphahlele et al., 2017).

Antileishmanial Activity

- N-(1-methyl-1H-indol-3-yl)methyleneamines and related compounds have been evaluated for their antileishmanial activity against Leishmania major. This research indicates the potential application of such compounds, including those structurally similar to this compound, in treating leishmaniasis (Singh et al., 2012).

特性

IUPAC Name |

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-10-14(12-8-4-5-9-13(12)17-10)15(19)16(20)18-11-6-2-3-7-11/h4-5,8-9,11,17H,2-3,6-7H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGKXLRJEYFSMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)

![N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2378489.png)

![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)

![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone](/img/structure/B2378492.png)

![N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea](/img/structure/B2378493.png)

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)